2-(Methyloxy)-4-{4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl}aniline
Overview
Description
2-(Methyloxy)-4-{4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl}aniline is a useful research compound. Its molecular formula is C17H28N4O3S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
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Biological Activity
2-(Methyloxy)-4-{4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl}aniline, also known by its CAS number 1089279-70-8, is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H28N4O3S
- Molecular Weight : 356.50 g/mol
- CAS Number : 1089279-70-8
Potential Mechanisms Include:
- Inhibition of Phosphoinositide 3-kinase (PI3K) : Compounds with similar structures have been noted for their ability to inhibit PI3K, which is involved in cell growth and metabolism .
- Antidepressant Activity : Some piperazine derivatives have shown promise in treating depression by modulating serotonin receptors .
Biological Activity Data
Activity | Effect | Reference |
---|---|---|
PI3K Inhibition | Suppresses tumor growth | |
Antidepressant | Enhances mood and reduces anxiety | |
Antimicrobial | Effective against certain bacterial strains |
Case Studies and Research Findings
-
Antitumor Activity :
A study investigating the effects of piperazine derivatives on cancer cells found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of the PI3K pathway, leading to reduced cell proliferation. -
Neuropharmacological Effects :
In animal models, piperazine derivatives have demonstrated effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders. -
Antimicrobial Studies :
Laboratory tests showed that related compounds possess antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity that warrants further investigation.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, based on structural analogs:
- Absorption : Likely oral bioavailability due to the presence of methoxy and piperazine groups.
- Metabolism : Expected hepatic metabolism with possible cytochrome P450 involvement.
- Excretion : Primarily renal excretion anticipated based on molecular weight and properties.
Properties
IUPAC Name |
2-methoxy-4-[4-(4-methylsulfonylpiperazin-1-yl)piperidin-1-yl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3S/c1-24-17-13-15(3-4-16(17)18)19-7-5-14(6-8-19)20-9-11-21(12-10-20)25(2,22)23/h3-4,13-14H,5-12,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTOLDIVYYDOTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(CC2)N3CCN(CC3)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725831 | |
Record name | 4-{4-[4-(Methanesulfonyl)piperazin-1-yl]piperidin-1-yl}-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089279-70-8 | |
Record name | 4-{4-[4-(Methanesulfonyl)piperazin-1-yl]piperidin-1-yl}-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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